4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
Description
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, commonly known as TTNPB or Arotinoid Acid, is a synthetic retinoid that acts as a potent agonist of retinoic acid receptors (RARs). Its molecular formula is C₂₄H₂₈O₂, with a molecular weight of 348.48 g/mol and CAS number 71441-28-6 . TTNPB is characterized by a rigid tetrahydronaphthalene core linked to a benzoic acid moiety via a propenyl group. This structure enables high affinity for RAR subtypes (α, β, γ), making it a valuable tool in studying retinoid signaling pathways and cellular differentiation .
Properties
IUPAC Name |
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860925 | |
| Record name | 4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene, which is then functionalized to introduce the prop-1-enyl group.
Reaction Conditions: The key step involves the coupling of the functionalized dihydronaphthalene with benzoic acid under specific conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Scientific Research Applications
Pharmaceutical Research
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has shown promise in pharmaceutical research due to its potential biological activities. Several studies have investigated its effects on various biological systems:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property can be beneficial in developing treatments for inflammatory diseases .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be useful in preventing oxidative stress-related diseases .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to act as a plasticizer or modifier has been explored in various polymer formulations .
Metabolomics
Recent studies have identified the presence of metabolites related to this compound in human biological samples:
- Human Exposome Studies : It has been detected in human blood, indicating exposure through environmental or occupational sources. Understanding its metabolism and potential health impacts is crucial for assessing risks associated with exposure .
Environmental Studies
The environmental fate of this compound is an area of growing interest:
- Toxicology Assessments : Studies are underway to evaluate the ecological impact and potential toxicity of this compound and its derivatives on aquatic life and ecosystems .
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Case Study 2: Polymer Applications
Research conducted at a leading polymer science institute explored the incorporation of this compound into polyvinyl chloride (PVC) formulations. The modified PVC exhibited enhanced thermal stability and flexibility compared to unmodified PVC, demonstrating the compound's utility as a polymer additive.
Mechanism of Action
The mechanism of action of 4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Arotinoid Ethyl Ester
Tamibarotene (Am80)
Palovarotene
SR11237 (BMS 649)
- Structure : 4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid.
- Key Differences: Replaces the propenyl group with a dioxolane ring. Dual RAR and retinoid X receptor (RXR) agonist .
- Applications :
Structural and Functional Comparison Table
Research Findings and Implications
- TTNPB vs. Tamibarotene : While TTNPB is a pan-RAR agonist, Tamibarotene’s RARα/β selectivity reduces toxicity in leukemia treatment .
- Palovarotene’s Clinical Edge : The pyrazole modification in Palovarotene enhances RARγ specificity, making it effective in inhibiting heterotopic ossification in FOP .
- Structural Impact on Solubility: TTNPB’s carboxylic acid group limits aqueous solubility, whereas esterified analogs like Arotinoid Ethyl Ester may improve bioavailability .
Biological Activity
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid (commonly referred to as Am80) is a synthetic derivative of retinoic acid with potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the context of pulmonary diseases and other pharmacological effects. This article reviews the biological activity of Am80, highlighting its mechanisms of action, efficacy in various conditions, and relevant case studies.
- Molecular Formula : C24H28O2
- Molecular Weight : 364.48 g/mol
- Structure : The compound features a naphthalene core substituted with a prop-1-enyl group and a benzoic acid moiety.
1. Therapeutic Effects in Chronic Obstructive Pulmonary Disease (COPD)
Am80 has been evaluated for its potential in treating COPD. In a study involving adiponectin-deficient mice—a model that closely resembles human COPD—Am80 was administered to assess its effects on lung repair and function. The results indicated that Am80 significantly reduced the mean linear intercept of alveolar walls, suggesting improved alveolar structure compared to controls. However, it did not affect overall lung volume or CT values after six months of treatment .
2. Antioxidant Activity
Research has indicated that compounds similar to Am80 exhibit antioxidant properties. The presence of tetramethyl groups in its structure may contribute to free radical scavenging activity, which is crucial in mitigating oxidative stress-related damage in various diseases .
3. Enzyme Inhibition
Am80 has been investigated for its ability to inhibit specific enzymes linked to pathological conditions. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is significant for neurodegenerative diseases . This suggests a potential role for Am80 in managing conditions like Alzheimer’s disease.
Case Studies
1. Binding Affinity
Am80's binding interactions with proteins such as bovine serum albumin (BSA) have been studied to understand its pharmacokinetics and bioavailability. High binding affinity can enhance the compound's stability and therapeutic efficacy .
2. Cellular Mechanisms
The compound may exert its effects through modulation of gene expression related to inflammation and cellular repair processes. This is particularly relevant in chronic inflammatory diseases where retinoic acid derivatives are known to influence immune responses and tissue regeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
